molecular formula C7H8N2O B8300278 2-(Pyridazin-3-yl)propanal

2-(Pyridazin-3-yl)propanal

Cat. No.: B8300278
M. Wt: 136.15 g/mol
InChI Key: KPTSKGHZZKDXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridazin-3-yl)propanal is a heterocyclic aldehyde featuring a pyridazine ring attached to a propanal backbone. Pyridazine derivatives are known for their pharmacological and synthetic utility, particularly as intermediates in the preparation of bioactive molecules . This compound serves as a precursor for synthesizing pyridazine-based heterocycles, such as 3-aroylcinnolines and 3-aroylpyridazine-4,6-dicarboxylic acids, which have applications in medicinal chemistry and materials science . Its reactivity stems from the electron-deficient pyridazine ring and the aldehyde functional group, enabling condensation and cyclization reactions with nucleophiles like hydrazines or amines.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-pyridazin-3-ylpropanal

InChI

InChI=1S/C7H8N2O/c1-6(5-10)7-3-2-4-8-9-7/h2-6H,1H3

InChI Key

KPTSKGHZZKDXSD-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=NN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical behavior, reactivity, and applications of 2-(Pyridazin-3-yl)propanal differ significantly from related propanal derivatives and pyridazine-containing analogs. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Core Structure Key Functional Groups Primary Applications Reactivity Notes References
This compound Propanal + pyridazine Aldehyde, pyridazine ring Precursor for pyridazine heterocycles High reactivity in cyclization/condensation
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal Propanal + substituted phenyl Aldehyde, terpene-substituted phenyl Fragrance ingredient (aromatic formulations) Stabilized by bulky substituents; lower reactivity
2-Arylhydrazono-3-hydroxy-1-propanones Propanone + hydrazone + hydroxy Hydrazone, hydroxy, ketone Synthesis of pyridazinones and cinnolines Hydrazone enables regioselective cyclization
Propanal Simple aldehyde Aldehyde Industrial solvents, flavoring agents Prone to oxidation; atmospheric degradation

Pharmacological Potential

For example, 6-phenylpyridazin-3(2H)-one derivatives show promise as anticancer agents by modulating cellular pathways . In contrast, 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal is used solely in fragrance formulations, highlighting how substituents dictate biological vs. industrial applications .

Stability and Environmental Behavior

  • Atmospheric Stability : Propanal undergoes rapid oxidation in the atmosphere, forming peroxyacetyl nitrate (PAN), with a half-life of hours to days . The pyridazine ring in this compound likely reduces volatility and alters degradation pathways, though specific data are lacking.
  • Catalytic Interactions: Propanal adsorbs on NiMoS catalysts in a di-sigma mode due to interactions between its carbonyl group and metal centers .

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